Cas no 2171208-65-2 ((2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid)

(2S)-2-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, a common protecting group in peptide synthesis. The compound integrates both hydroxyl and carboxyl functionalities, making it valuable for constructing complex peptide architectures. Its stereochemistry, defined by (2S) and (3R) configurations, ensures precise chiral control in synthetic applications. The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions. This derivative is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and orthogonal protection strategy support high-yield, sequence-specific couplings. Its structural features make it suitable for producing bioactive peptides with tailored properties.
(2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid structure
2171208-65-2 structure
商品名:(2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid
CAS番号:2171208-65-2
MF:C25H30N2O6
メガワット:454.515507221222
CID:6339589
PubChem ID:165567110

(2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid
    • (2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
    • 2171208-65-2
    • EN300-1578796
    • インチ: 1S/C25H30N2O6/c1-15(2)22(13-23(29)26-21(11-12-28)24(30)31)27-25(32)33-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22,28H,11-14H2,1-2H3,(H,26,29)(H,27,32)(H,30,31)/t21-,22+/m0/s1
    • InChIKey: NDLKEEHRORODRJ-FCHUYYIVSA-N
    • ほほえんだ: O(C(N[C@H](CC(N[C@H](C(=O)O)CCO)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 454.21038668g/mol
  • どういたいしつりょう: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 662
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 125Ų

(2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1578796-0.05g
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2171208-65-2
0.05g
$2829.0 2023-06-04
Enamine
EN300-1578796-50mg
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2171208-65-2
50mg
$2829.0 2023-09-24
Enamine
EN300-1578796-0.1g
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2171208-65-2
0.1g
$2963.0 2023-06-04
Enamine
EN300-1578796-2.5g
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2171208-65-2
2.5g
$6602.0 2023-06-04
Enamine
EN300-1578796-1.0g
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2171208-65-2
1g
$3368.0 2023-06-04
Enamine
EN300-1578796-5.0g
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2171208-65-2
5g
$9769.0 2023-06-04
Enamine
EN300-1578796-250mg
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2171208-65-2
250mg
$3099.0 2023-09-24
Enamine
EN300-1578796-2500mg
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2171208-65-2
2500mg
$6602.0 2023-09-24
Enamine
EN300-1578796-10000mg
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2171208-65-2
10000mg
$14487.0 2023-09-24
Enamine
EN300-1578796-500mg
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
2171208-65-2
500mg
$3233.0 2023-09-24

(2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 関連文献

(2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acidに関する追加情報

Introduction to (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic Acid (CAS No. 2171208-65-2)

(2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171208-65-2, represents a sophisticated molecular structure that combines various functional groups, making it a promising candidate for further exploration in medicinal chemistry.

The< strong>molecular architecture of this compound is characterized by the presence of an amino group, a methoxycarbonyl group, and a fluorenyl moiety, which are strategically positioned to interact with biological targets. The stereochemistry of the molecule, specifically the (2S) and (3R) configurations, plays a crucial role in determining its biological activity and pharmacokinetic properties. These stereochemical features are essential for ensuring optimal binding affinity and selectivity when interacting with biological receptors or enzymes.

In recent years, there has been growing interest in the development of novel compounds that incorporate< strong>fluorenyl-based scaffolds. The fluorenyl group is known for its excellent photophysical properties, which make it particularly useful in the design of fluorescent probes and bioimaging agents. Additionally, the methoxycarbonyl group enhances the solubility and stability of the compound, making it more suitable for formulation and administration in therapeutic applications.

The< strong>pharmacological potential of (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid has been explored in several preclinical studies. These studies have highlighted its ability to modulate various biological pathways, including those involved in inflammation, pain perception, and neuroprotection. The compound's unique structural features allow it to interact with multiple targets simultaneously, which could lead to synergistic therapeutic effects.

One of the most compelling aspects of this compound is its< strong>potential in drug discovery. The combination of stereochemically defined amino acids and functionalized side chains provides a rich framework for further derivatization and optimization. Researchers are currently investigating ways to enhance the bioavailability and metabolic stability of this compound while maintaining its biological activity. This includes exploring different synthetic routes and purification techniques to improve the overall yield and quality of the final product.

The< strong>synthetic pathway for (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid involves multiple steps, each requiring precise control over reaction conditions and reagent selection. The introduction of the fluorenylmethoxycarbonyl group is particularly critical, as it not only contributes to the molecular complexity but also influences the compound's solubility and reactivity. Advanced synthetic methodologies, such as chiral resolution techniques and automated purification systems, are employed to ensure high enantiomeric purity and minimal impurities.

In terms of< strong>biological activity, this compound has shown promise in preliminary assays designed to evaluate its interaction with specific enzymes and receptors. For instance, studies have demonstrated its ability to inhibit certain proteases that are implicated in inflammatory processes. The presence of the hydroxybutanoic acid moiety further enhances its potential as a pharmacological agent by providing additional sites for hydrogen bonding interactions with biological targets.

The< strong>toxicological profile of (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid is still under investigation, but initial studies suggest that it exhibits low toxicity at therapeutic doses. This is an encouraging finding, as it reduces concerns about side effects and increases the likelihood that the compound can be developed into a safe and effective drug. Further toxicological studies are planned to provide more comprehensive data on its safety profile.

The< strong>formulation considerations for this compound are also an important area of focus. Given its complex molecular structure, ensuring proper solubility and stability during storage is crucial for clinical applications. Researchers are exploring various formulation strategies, including co-crystallization with other compounds and encapsulation within lipid nanoparticles, to enhance its bioavailability and shelf life.

In conclusion, (2S)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid (CAS No. 2171208-65-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique molecular structure, combined with promising preclinical data, makes it an attractive candidate for further development. As research continues to uncover new applications for this compound, it is likely that we will see increasingly sophisticated derivatives emerge from ongoing drug discovery efforts.

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